Cas no 58521-45-2 (Tert-butyl (S)1-formyl-3-methylbutylcarbamate)
Tert-butyl (S)1-formyl-3-methylbutylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl (S)1-formyl-3-methylbutylcarbamate
- Boc-Leu-aldehyde
- tert-butoxycarbonyl-L-leucinal
- tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
- N-Boc-2(S)-2-amino-4-methyl-pentanal
- N-(tert-butyloxycarbonyl) leucinal
- Boc-Leu-H
- 1,1-Dimethylethyl [(1S)-1-formyl-3-methylbutyl]carbamate
- CHEMBL96823
- t-butoxycarbonyl-L-leucinal
- DB-321528
- N-[(1,1-dimethylethoxy)carbonyl]-L-leucinal
- AT40636
- TS-7039
- Boc-L-leucine Merrifield resin Mesh Size 100-200 Substitution 0.3-1.2 meq/g 1% DVB
- AKOS022198854
- N--BOC--L--leucinal
- RQSBRFZHUKLKNO-VIFPVBQESA-N
- tert-butyl (1S)-1-formyl-3-methylbutylcarbamate
- MFCD00801201
- (S)-tert-butyl (4-methyl-1-oxopentan-2-yl)carbamate
- N-t-butoxycarbonyl-L-leucinal
- Boc-L-Leu-PAM resin (100-200 mesh)
- (t-Butyloxycarbonyl)-L-Leucinal
- N-(tert-butyloxycarbonyl)leucinal
- (S)-2-[N-(2-methyl-2-propyloxycarbonyl)amino]-4-methylpentanal
- BOC-LEU-CHO
- (S)-2-(tert-butoxycarbonylamino)-4-methylpentanal
- (S)-(1-Formyl-3-methyl-butyl)-carbamic acid tert-butyl ester
- PD178459
- Boc--L--Leucinal
- TERT-BUTYL (S)-(4-METHYL-1-OXOPENTAN-2-YL)CARBAMATE
- ((S)-1-Formyl-3-methyl-butyl)-carbamic acid tert-butyl ester
- BOC-L-LEUCINAL
- N-(t-butoxycarbonyl)-L-leucinal
- MFCD00143835
- TERT-BUTYL [(1S)-1-FORMYL-3-METHYLBUTYL]CARBAMATE
- t-Boc-Leu-H
- tert-butyloxycarbonyl-leucinal
- Boc-Leucinal
- 58521-45-2
- SCHEMBL739719
- N-tert-butoxycarbonyl-L-leucinal
- BDBM50137822
- (S)-tert-butyl(4-methyl-1-oxopentan-2-yl)carbamate
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- MDL: MFCD00143835
- Inchi: 1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
- InChI Key: RQSBRFZHUKLKNO-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C=O)CC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.4Ų
Tert-butyl (S)1-formyl-3-methylbutylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB337427-2.5g |
N-Boc-2(S)-2-amino-4-methyl-pentanal, 98%; . |
58521-45-2 | 98% | 2.5g |
€188.00 | 2025-04-17 | |
| abcr | AB337427-5g |
N-Boc-2(S)-2-amino-4-methyl-pentanal, 98%; . |
58521-45-2 | 98% | 5g |
€359.00 | 2025-04-17 | |
| A2B Chem LLC | AG78246-1mg |
(S)-tert-Butyl (4-methyl-1-oxopentan-2-yl)carbamate |
58521-45-2 | >97% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AG78246-5mg |
(S)-tert-Butyl (4-methyl-1-oxopentan-2-yl)carbamate |
58521-45-2 | >97% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AG78246-10mg |
(S)-tert-Butyl (4-methyl-1-oxopentan-2-yl)carbamate |
58521-45-2 | >97% | 10mg |
$240.00 | 2024-04-19 | |
| abcr | AB337427-1 g |
N-Boc-2(S)-2-amino-4-methyl-pentanal, 98%; . |
58521-45-2 | 98% | 1 g |
€140.00 | 2023-07-19 | |
| abcr | AB337427-2,5 g |
N-Boc-2(S)-2-amino-4-methyl-pentanal, 98%; . |
58521-45-2 | 98% | 2,5 g |
€298.00 | 2023-07-19 | |
| abcr | AB337427-1g |
N-Boc-2(S)-2-amino-4-methyl-pentanal, 98%; . |
58521-45-2 | 98% | 1g |
€92.00 | 2025-04-17 | |
| abcr | AB337427-2.52,5g |
N-Boc-2(S)-2-amino-4-methyl-pentanal, 98%; . |
58521-45-2 | 98% | 2.52,5g |
€298.00 | 2024-04-17 |
Tert-butyl (S)1-formyl-3-methylbutylcarbamate Suppliers
Tert-butyl (S)1-formyl-3-methylbutylcarbamate Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Tert-butyl (S)1-formyl-3-methylbutylcarbamate
Comprehensive Overview of Tert-butyl (S)1-formyl-3-methylbutylcarbamate (CAS No. 58521-45-2): Properties, Applications, and Industry Insights
The compound Tert-butyl (S)1-formyl-3-methylbutylcarbamate (CAS No. 58521-45-2) is a specialized carbamate derivative with significant relevance in pharmaceutical and organic synthesis. Its unique chiral structure and functional groups make it a valuable intermediate for the production of bioactive molecules. This article delves into its chemical properties, synthetic applications, and emerging trends, addressing common queries such as "What is the role of carbamates in drug development?" and "How does chirality impact pharmaceutical intermediates?"—topics frequently searched in scientific databases and AI-driven platforms.
Chemically, Tert-butyl (S)1-formyl-3-methylbutylcarbamate features a tert-butyloxycarbonyl (Boc) protecting group, a formyl moiety, and a branched alkyl chain. These attributes enhance its stability and reactivity, making it ideal for peptide coupling reactions and asymmetric synthesis. Researchers often explore its use in constructing peptidomimetics or enzyme inhibitors, aligning with the growing demand for targeted drug delivery systems—a hot topic in precision medicine discussions.
From an industrial perspective, the compound’s synthesis involves stereoselective methods to preserve its (S)-configuration, critical for bioactivity. Recent advancements in green chemistry have spurred interest in optimizing its production using catalytic asymmetric reactions, reducing waste and energy consumption. This aligns with the surge in searches for "sustainable synthesis of chiral intermediates" and "Boc-protection strategies," reflecting the industry’s shift toward eco-friendly processes.
In pharmaceutical applications, Tert-butyl (S)1-formyl-3-methylbutylcarbamate serves as a precursor for API (Active Pharmaceutical Ingredient) development. Its compatibility with solid-phase peptide synthesis (SPPS) and click chemistry techniques has been widely studied, particularly for anticancer and antiviral agents. These areas resonate with current global health priorities, as seen in trending searches like "peptide-based therapeutics for oncology" and "carbamates in antiviral drug design."
Quality control and analytical characterization of this compound rely on techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Purity thresholds (>98%) are crucial for regulatory compliance, a concern highlighted in queries like "analytical methods for carbamate purity." Additionally, its storage under anhydrous conditions ensures longevity, a practical consideration for laboratories.
Looking ahead, the demand for Tert-butyl (S)1-formyl-3-methylbutylcarbamate is projected to rise alongside innovations in bioconjugation and prodrug technologies. Its versatility positions it at the intersection of small-molecule drug discovery and biologics, addressing the need for multifunctional intermediates—a theme dominating scientific forums and patent filings.
In summary, Tert-butyl (S)1-formyl-3-methylbutylcarbamate (CAS No. 58521-45-2) exemplifies the synergy between structural complexity and practical utility in modern chemistry. By addressing key industry questions and leveraging SEO-optimized terminology, this overview bridges technical depth with accessible insights, catering to both academic and industrial audiences.
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